

# Application Notes and Protocols for LY2940094 Tartrate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | LY2940094 tartrate |           |  |  |  |
| Cat. No.:            | B608729            | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

LY2940094 is a potent, selective, and orally bioavailable antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. [1][2] It has demonstrated efficacy in various preclinical rodent models, including those for depression, anxiety, excessive feeding behavior, and alcohol dependence.[3][4][5][6] These application notes provide a summary of recommended dosages and detailed protocols for the use of **LY2940094 tartrate** in rodent models based on published literature.

### **Mechanism of Action**

LY2940094 exerts its primary pharmacological effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor.[5] This antagonism modulates downstream signaling pathways involved in various physiological and pathological processes. The NOP receptor is a G protein-coupled receptor, and its activation by N/OFQ typically leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, LY2940094 can prevent these downstream effects.

Recent evidence also suggests that LY2940094 may promote the generation of oligodendrocytes and myelin recovery through a mechanism that is independent of the NOP receptor, indicating potential therapeutic applications in demyelinating diseases.[7]





Click to download full resolution via product page

**Figure 1:** Antagonistic action of LY2940094 at the NOP receptor.

# **Recommended Dosages in Rodent Models**

The recommended dosage of **LY2940094 tartrate** can vary depending on the rodent species, the specific experimental model, and the intended therapeutic effect. The majority of published studies have utilized oral administration (p.o.).



| Rodent<br>Model                   | Species                             | Administrat<br>ion Route | Dosage<br>Range<br>(mg/kg) | Vehicle                                                        | Key<br>Findings                                           |
|-----------------------------------|-------------------------------------|--------------------------|----------------------------|----------------------------------------------------------------|-----------------------------------------------------------|
| Depression/A<br>nxiety            | Mouse<br>(C57BL/6)                  | Oral (p.o.)              | 3 - 30                     | Not Specified                                                  | Antidepressa<br>nt- and<br>anxiolytic-like<br>effects.[3] |
| Rat (Fischer<br>344)              | Oral (p.o.)                         | 3 - 30                   | Not Specified              | Anxiolytic-like effects in stress-induced hyperthermia.        |                                                           |
| Feeding<br>Behavior               | Mouse (Diet-<br>Induced<br>Obesity) | Oral Gavage              | 20                         | Not Specified                                                  | Reduced fasting-induced food intake and body weight. [4]  |
| Mouse                             | Oral (p.o.)                         | 3, 30                    | Not Specified              | Inhibited<br>fasting-<br>induced<br>feeding.[4]                |                                                           |
| Rat (Lean)                        | Oral (p.o.)                         | Not Specified            | Not Specified              | Inhibited overconsump tion of a palatable high-energy diet.[5] |                                                           |
| Rat (Diet-<br>Induced<br>Obesity) | Oral (p.o.)                         | Not Specified            | Not Specified              | Inhibited feeding and body weight regain.[5]                   |                                                           |



Alcohol SelfAdministratio
P and msP)

Alcohol SelfP and msP)

Rat (Indiana P and msP)

Oral (p.o.)
P and msP)

Oral (p.o.)

The serious produced administratio administratio n.[8]

# Experimental Protocols Preparation of LY2940094 Tartrate for Oral Administration

While the specific vehicle for **LY2940094 tartrate** is not consistently reported across all publications, a common practice for oral administration of research compounds in rodents involves suspension in a vehicle such as 1% carboxymethylcellulose (CMC) in sterile water. It is recommended to perform small-scale solubility and stability tests with your specific batch of **LY2940094 tartrate** and chosen vehicle.

#### Materials:

- LY2940094 tartrate powder
- Vehicle (e.g., 1% CMC in sterile water, 0.5% methylcellulose in sterile water, or water)
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Sonicator (optional)
- Precision balance
- Animal feeding needles (gavage needles), appropriate size for the rodent

#### Procedure:



- Calculate the required amount of LY2940094 tartrate: Based on the desired dose (mg/kg), the number of animals, and their average body weight, calculate the total mass of the compound needed.
- Prepare the vehicle: If using a suspension agent like CMC, prepare it according to standard laboratory protocols.
- Weigh the compound: Accurately weigh the calculated amount of LY2940094 tartrate powder.
- Suspend the compound: Add the weighed powder to a sterile conical tube. Add a small
  amount of the vehicle and vortex thoroughly to create a paste. Gradually add the remaining
  vehicle while continuously vortexing to ensure a homogenous suspension. Sonication can be
  used to aid in dispersion if necessary.
- Final Volume: Adjust the final volume to achieve the desired concentration for dosing. For mice, a typical oral gavage volume is 10 mL/kg, and for rats, it is often between 2-8 mL/kg.[3]
   [4]

# **Protocol for Oral Gavage in Mice and Rats**

Oral gavage is a common and effective method for precise oral dosing.[9]



Click to download full resolution via product page

**Figure 2:** Workflow for oral gavage administration.

Procedure:



- Animal Restraint: Properly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.
- Syringe Preparation: Draw the calculated volume of the LY2940094 tartrate suspension into a syringe fitted with an appropriately sized gavage needle.
- Needle Insertion: Gently open the animal's mouth and insert the gavage needle along the side of the mouth, over the tongue.
- Advancement to Esophagus: Advance the needle smoothly into the esophagus. You should not feel any resistance. If resistance is met, withdraw and reposition.
- Administration: Once the needle is correctly placed, slowly administer the suspension.
- Withdrawal and Monitoring: Carefully withdraw the needle and return the animal to its cage.
   Monitor the animal for a short period to ensure there are no adverse reactions.

# **Example Experimental Protocol: Mouse Forced-Swim Test**

The forced-swim test is a common behavioral assay to assess antidepressant-like activity.[3]

#### Materials:

- LY2940094 tartrate suspension
- Control vehicle
- Positive control (e.g., imipramine, 15 mg/kg, i.p.)[3]
- Beakers (4L) filled with water (23-25°C)
- Video recording equipment (optional)
- Timers

#### Procedure:



- Dosing: Administer **LY2940094 tartrate** (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle to the mice. A typical pre-treatment time for oral compounds is 60 minutes before the test.[3] The positive control, imipramine, can be administered intraperitoneally 30 minutes prior to the test.[3]
- Forced-Swim Session: Place each mouse individually into a beaker filled with water for a 6minute session.
- Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
- Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

# **Pharmacokinetics and Receptor Occupancy**

LY2940094 is orally bioavailable and readily penetrates the brain.[3][10] In rats, the plasma concentration at half-maximum NOP receptor occupancy (EC50) in the hypothalamus was determined to be 5.8 ng/mL.[10] This indicates that relatively low plasma concentrations are sufficient to engage the target receptor in the central nervous system.

# **Concluding Remarks**

**LY2940094 tartrate** is a valuable research tool for investigating the role of the NOP receptor in various physiological and pathological conditions. The provided dosages and protocols serve as a starting point for in vivo studies in rodent models. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and may need to optimize dosages and protocols for their specific experimental paradigms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

# Methodological & Application





- 1. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Nociceptin Receptor Antagonist LY2940094 Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LY2940094, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for LY2940094 Tartrate in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608729#recommended-dosage-of-ly2940094tartrate-for-rodent-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com